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Compound of Interest |

2-Chloro-4-methoxy-6-methyl-3-
Compound Name:
nitropyridine

CAS No.: 179056-94-1

Cat. No.: B183522

Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-methoxy-6-methyl-3-
nitropyridine

Introduction

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a highly functionalized pyridine derivative, a
class of heterocyclic compounds of significant interest in medicinal chemistry and materials
science. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a
halogen, alongside electron-donating methoxy and methyl groups, creates a molecule with
distinct electronic and steric properties. These characteristics make it a valuable intermediate
and building block for the synthesis of more complex molecular architectures. Understanding its
core physical properties is paramount for researchers and drug development professionals to
effectively handle, characterize, and utilize this compound in synthetic workflows and for
predicting its behavior in various chemical environments. This guide provides a comprehensive
overview of its known physical characteristics, supported by experimental and predicted data,
and outlines the causality behind its properties.
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Molecular Structure and Identifiers

The arrangement of substituents on the pyridine ring is critical to the molecule's reactivity and
physical behavior. The chlorine atom at the 2-position, adjacent to the ring nitrogen, is
susceptible to nucleophilic displacement, a common synthetic route for further derivatization.
The nitro group at the 3-position strongly influences the electron density of the ring, while the
methoxy and methyl groups at the 4- and 6-positions, respectively, also contribute to its
electronic and steric profile.

Caption: 2D structure of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine.

Identifier Value

IUPAC Name 2-Chloro-4-methoxy-6-methyl-3-nitropyridine

CAS Number 179056-94-1[1]

Molecular Formula C7H7CIN20s

Molecular Weight 202.60 g/mol

inChi InChl=1S/C7H7CIN203/c1-4-3-
5(10(12)13)7(8)9-6(4)11-2/h3H,1-2H3

InChiKey Not available in provided search results.

SMILES COC1=CC(C)=NC(=C1[O-])CI

Summary of Physical Properties

The following table summarizes the key physical properties of 2-Chloro-4-methoxy-6-methyl-
3-nitropyridine. It is important to note that much of the publicly available data for this specific
isomer is computationally predicted, which provides a valuable estimation for experimental
design.
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Property Value Source
Appearance Off-white to yellow solid Predicted[1]
Boiling Point 338.4+37.0°C Predicted[1]
Density 1.380 + 0.06 g/cm?3 Predicted[1]

pKa 0.48 £0.10 Predicted[1]
Storage Temperature 2-8°C, under inert gas Recommended[1]

Detailed Analysis of Physical Properties
Appearance and Physical State

As predicted, the compound is an off-white to yellow solid at room temperature.[1] The color
can be attributed to the nitro-aromatic chromophore, which often imparts a yellow hue to
compounds. Its solid state is expected given its molecular weight and the potential for
intermolecular interactions, such as dipole-dipole forces, arising from the polar C-ClI, C-O, and
NO:2 bonds.

Boiling and Melting Points

A predicted boiling point of 338.4 + 37.0 °C suggests low volatility, which is typical for a
molecule of this size and polarity.[1] Experimental determination may be challenging as highly
nitrated organic compounds can be thermally sensitive. While an experimental melting point is
not available in the provided search results, related isomers like 2-Chloro-6-methyl-3-
nitropyridine melt at 70-74 °C, and 2-Chloro-4-methyl-3-nitropyridine melts at 51-53 °C.[2] This
suggests that the target compound will have a sharp melting point, which is a key indicator of

purity.

Solubility Profile

The solubility is dictated by the balance of polar and non-polar groups. The pyridine ring,
methoxy group, and especially the nitro group introduce polarity, suggesting potential solubility
in polar organic solvents like acetone, ethyl acetate, and acetonitrile. An isomer, 2-Chloro-6-
methyl-3-nitropyridine, is soluble in methanol. Conversely, the chlorinated aromatic structure
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and methyl group contribute non-polar character, likely making it sparingly soluble in water but
soluble in less polar solvents like dichloromethane.

Predicted Acidity (pKa)

The predicted pKa of 0.48 + 0.10 indicates that the protonated form of the pyridine nitrogen is
highly acidic.[1] This is a direct consequence of the powerful electron-withdrawing effect of the
adjacent nitro and chloro groups, which destabilize the positive charge on the protonated
nitrogen, making it a strong acid.

Spectroscopic Profile: A Structural Verification
Protocol

Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation in
chemical synthesis. The following sections describe the expected spectroscopic signatures for
2-Chloro-4-methoxy-6-methyl-3-nitropyridine, providing a self-validating system for its
identification.

'H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to be simple and highly informative.

e Aromatic Proton: A single singlet should appear in the aromatic region (typically & 7.0-9.0
ppm). This proton is on the 5-position of the pyridine ring. Its exact chemical shift will be
influenced by the surrounding substituents.

» Methoxy Protons (-OCHs): A singlet integrating to three protons is expected, likely in the
range of 6 3.8-4.2 ppm. The deshielding effect of the attached oxygen and the aromatic ring
places it in this region.

» Methyl Protons (-CHs): A singlet integrating to three protons will be observed, typically further
upfield than the methoxy group, around & 2.3-2.7 ppm.

IR (Infrared) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.
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e N-O Asymmetric & Symmetric Stretch: Two strong, characteristic peaks are the most
definitive signals. The asymmetric stretch is expected around 1520-1560 cm~1, and the
symmetric stretch around 1340-1380 cm~1. The presence of both is a strong indicator of the
nitro group.

e C=C and C=N Stretching: A series of medium to weak bands in the 1400-1600 cm~1 region
are characteristic of the pyridine ring.

o C-O Stretching: A strong band for the aryl-alkyl ether linkage should appear in the 1200-1275
cm~! (asymmetric) and 1000-1075 cm~* (symmetric) regions.

e C-H Stretching: Signals just above 3000 cm~1 (aromatic C-H) and just below 3000 cm~1
(aliphatic C-H from methyl/methoxy groups) will be present.

o C-CI Stretching: A band in the fingerprint region, typically 600-800 cm~1, can be attributed to
the carbon-chlorine bond.

MS (Mass Spectrometry)

Mass spectrometry confirms the molecular weight and can reveal structural information through
fragmentation.

e Molecular lon Peak (M*): The spectrum should show a molecular ion peak at m/z 202.

« |sotopic Pattern: A crucial feature will be the M+2 peak at m/z 204, with an intensity
approximately one-third of the M* peak. This is the characteristic isotopic signature of a
molecule containing one chlorine atom (3*Cl:3’Cl = 3:1). This pattern is a powerful tool for
confirming the presence of chlorine.[3]

o Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-
NOz, 46 Da), the methyl group (-CHs, 15 Da), or the methoxy group (-OCHs, 31 Da).

Safety and Handling

While specific GHS classifications for this isomer are not listed in the provided results, data
from closely related isomers provide essential guidance. Isomers like 2-chloro-4-methoxy-3-
nitropyridine and 2-chloro-6-methoxy-3-nitropyridine are classified with the following hazards:
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H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

H315: Causes skin irritation.[4][5]

H319: Causes serious eye irritation.[4][5]

H335: May cause respiratory irritation.[4][5]
Standard Handling Protocol:
e Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety
glasses with side shields, and a lab coat.[6]

e Avoid inhalation of dust and contact with skin and eyes.[6]

o Store the compound in a tightly sealed container in a cool, dry place (recommended 2-8°C)
under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Experimental Protocol: Melting Point Determination

This protocol describes a standard method for experimentally verifying the melting point of the
solid compound, a critical quality control step.
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Sample Preparation

[Grind small sample to a fine powder]

l

[Pack powder into a capillary tube (2-3 mm height)]

Measuiement

[Place capillary in melting point apparatus]

l

[Heat rapidly to ~15-20°C below expected MP)

l

[Reduce heating rate to 1-2°C per minutej

l

[Record temperature at first liquid drop (Tl)j

l

[Record temperature when fully liquid (T2)j

Data Analysis

[Report melting range as T1 - TZJ

l

[Compare with literature/predicted value]

l

[A sharp range (<2°C) indicates high purity]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloro-4-Methoxy-6-Methyl-3-nitropyridine | 179056-94-1 [chemicalbook.com]
o 2. 2-5-4-FF F-3-RHEMIE 99% | Sigma-Aldrich [sigmaaldrich.com]
¢ 3. lehigh.edu [lehigh.edu]

e 4. 2-Chloro-4-methoxy-3-nitropyridine | C6H5CIN203 | CID 3778232 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 5. 2-Chloro-6-methoxy-3-nitropyridine | C6H5CIN203 | CID 2795029 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 6. carlroth.com [carlroth.com]

¢ To cite this document: BenchChem. [2-Chloro-4-methoxy-6-methyl-3-nitropyridine physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183522/docs#2-chloro-4-methoxy-6-methyl-3-
nitropyridine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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